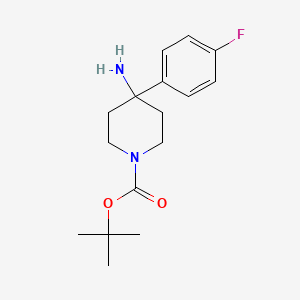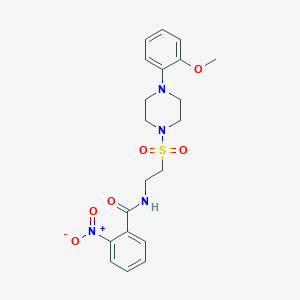
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure combines the functionalities of a pyran, thiadiazole, and fluorophenyl moiety, making it a versatile candidate for diverse chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 2-ethylbutanamide involves reacting 2-ethylbutanoic acid with ammonia under elevated temperatures to form the amide.
Step 2: : Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole involves reacting 2-ethylbutanamide with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Step 3: : The thiadiazole intermediate is then reacted with methyl bromoacetate under basic conditions to introduce the thioether linkage.
Step 4: : The pyran ring is formed by the cyclization of the intermediate with malonic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid.
Step 5: : Finally, the fluorophenyl moiety is introduced through an esterification reaction with 4-fluorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial-scale production of this compound would involve optimization of the above synthetic routes, focusing on maximizing yield and purity while minimizing waste and costs. Techniques such as continuous flow chemistry and automated synthesis could be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyran ring and the thioether linkage.
Reduction: : The carbonyl group in the pyran ring and the thiadiazole moiety can undergo reduction reactions.
Substitution: : The fluorophenyl acetate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: : Bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.
Major Products
Oxidation: : Possible products include sulfoxides and sulfones.
Reduction: : Reduced forms of the carbonyl and thiadiazole functionalities.
Substitution: : Substituted derivatives of the fluorophenyl acetate moiety.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.
Mécanisme D'action
The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity to target proteins, while the thiadiazole moiety could facilitate interactions with metal ions or other cofactors. The pyran ring's carbonyl group may participate in hydrogen bonding or dipole interactions, contributing to the compound's overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenyl)acetate
Uniqueness
The presence of the fluorophenyl group distinguishes it from its chloro and bromo counterparts, potentially offering different reactivity and biological activity. The fluorine atom's electronegativity and small size could enhance metabolic stability and binding affinity, making it a more promising candidate for pharmaceutical development.
End of the article. Any thoughts on this deep dive into chemistry, or shall we explore something else?
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXWPWNRRFLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
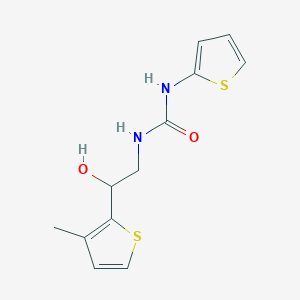

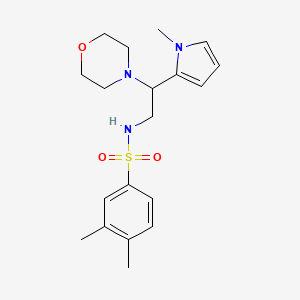
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)
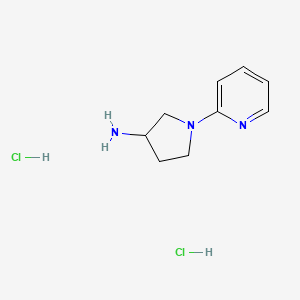
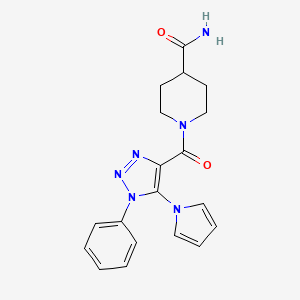
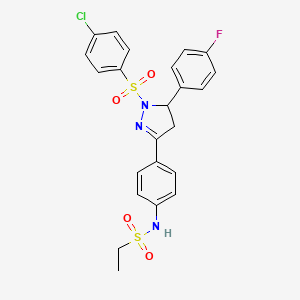
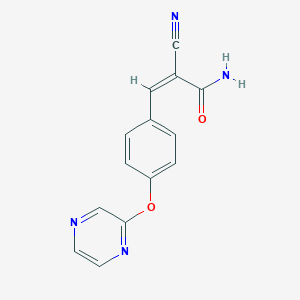
![4-methyl-2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2848433.png)
![N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide](/img/structure/B2848434.png)
